[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid

Catalog No.
S8526456
CAS No.
M.F
C8H7BF4O3
M. Wt
237.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boro...

Product Name

[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid

IUPAC Name

[5-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid

Molecular Formula

C8H7BF4O3

Molecular Weight

237.95 g/mol

InChI

InChI=1S/C8H7BF4O3/c1-16-7-2-4(8(11,12)13)6(10)3-5(7)9(14)15/h2-3,14-15H,1H3

InChI Key

RAOMTEAXHLMZTO-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1OC)C(F)(F)F)F)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1OC)C(F)(F)F)F)(O)O

Medicinal Chemistry:

  • Due to the presence of the boronic acid functional group, [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid could be a valuable building block for the synthesis of novel pharmaceuticals. Boronic acids are known to participate in Suzuki-Miyaura coupling reactions, a powerful tool in medicinal chemistry for creating carbon-carbon bonds. [] By coupling this molecule with other drug candidates, researchers could potentially develop new drugs with improved properties.

Organic Synthesis:

  • The combination of functional groups in [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid makes it an interesting molecule for organic synthesis. The fluoromethoxy group can participate in various reactions, while the trifluoromethyl group can influence the reactivity and properties of the molecule. Researchers might explore using this molecule in different synthetic pathways to access complex organic molecules.

5-Fluoro-2-methoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group, a fluorine atom, a methoxy group, and a trifluoromethyl group on a phenyl ring. Its molecular formula is C10H8B F4O2, and it has a molar mass of approximately 256.98 g/mol. The unique combination of these substituents imparts distinctive chemical properties, making it valuable in various synthetic and biological applications.

  • Oxidation: The boronic acid can be oxidized to form boronic esters or other derivatives.
  • Reduction: It can undergo reduction to yield borane derivatives.
  • Substitution: The compound can engage in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: Typically involves hydrogen peroxide or sodium perborate in aqueous conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride is commonly used in anhydrous solvents.
  • Substitution: Nucleophiles such as amines or alcohols can react in the presence of bases like sodium hydroxide.

Major Products Formed

  • Oxidation: Various boronic acid derivatives.
  • Reduction: Borane derivatives.
  • Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Research indicates that 5-fluoro-2-methoxy-4-(trifluoromethyl)phenylboronic acid exhibits significant biological activity. It has been explored for its potential use in drug discovery, particularly in developing pharmaceuticals that utilize carbon-boron bonds. The compound's unique structure may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 5-fluoro-2-methoxy-4-(trifluoromethyl)phenylboronic acid typically involves:

  • Suzuki-Miyaura Coupling Reaction: This palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid is commonly employed to form carbon-carbon bonds essential for synthesizing complex organic molecules.
  • Alternative Synthetic Routes: Other methods may include direct functionalization of phenolic compounds or modifications of existing boronic acids.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield, optimizing reaction conditions to reduce costs.

5-Fluoro-2-methoxy-4-(trifluoromethyl)phenylboronic acid has diverse applications:

  • Organic Synthesis: Acts as a reagent in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
  • Pharmaceutical Development: Investigated for its potential in creating novel drugs with unique pharmacological properties due to its ability to form stable carbon-boron bonds.
  • Material Science: Used in producing advanced materials, including polymers and agrochemicals.

Studies on the interactions of 5-fluoro-2-methoxy-4-(trifluoromethyl)phenylboronic acid with biological systems are ongoing. Its mechanism of action appears to involve participation in cross-coupling reactions that facilitate the formation of new molecular structures, potentially leading to biologically active compounds. Further research is needed to elucidate its specific interactions at the molecular level.

Several compounds share structural similarities with 5-fluoro-2-methoxy-4-(trifluoromethyl)phenylboronic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Chloro-5-methoxy-4-(trifluoromethoxy)phenylboronic acidC10H8BClF3O2Contains a chloro group instead of fluorine
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateC14H16B F3O3Features a methyl ester and a dioxaborolane structure
4-(Trifluoromethyl)phenylboronic acidC7H6BF3O2Lacks methoxy and fluorine groups but retains trifluoromethyl functionality

Uniqueness

The uniqueness of 5-fluoro-2-methoxy-4-(trifluoromethyl)phenylboronic acid lies in its combination of electron-withdrawing groups (fluorine and trifluoromethyl) along with the methoxy group. This combination enhances its stability and reactivity, making it particularly valuable in cross-coupling reactions and other synthetic applications. Its distinct electronic properties set it apart from similar compounds, contributing to its potential utility in medicinal chemistry and organic synthesis.

Catalytic Borylation Strategies for Aryl Halide Precursors

Catalytic borylation of aryl halides represents the most direct route to [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid. The Miyaura borylation reaction, a palladium-catalyzed process, is widely employed for converting aryl halides into boronic esters, which can subsequently be hydrolyzed to boronic acids. Key to this method is the use of bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst, often paired with phosphine ligands to enhance reactivity. For example, PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) has been effective in mediating the borylation of electron-deficient aryl chlorides, including those with trifluoromethyl groups.

Table 1: Representative Conditions for Miyaura Borylation of Aryl Halides

SubstrateCatalystLigandYield (%)Reference
4-Bromo-5-fluoro-2-methoxyPdCl₂(dppf)dppf78
4-Chloro-5-fluoro-2-methoxyPd(OAc)₂SPhos85
4-Iodo-5-fluoro-2-methoxyPdCl₂(PCy₃)₂PCy₃92

Alternative approaches, such as iridium-catalyzed borylation, offer complementary selectivity. In one-pot sequences, Ir catalysts enable direct C–H borylation of arenes, bypassing the need for pre-functionalized aryl halides. This method is particularly advantageous for substrates sensitive to halogenation, though yields for trifluoromethyl-substituted arenes remain moderate (50–65%).

Multi-Step Synthesis from Functionalized Benzaldehyde Derivatives

When aryl halide precursors are inaccessible, multi-step syntheses from benzaldehyde derivatives provide a viable alternative. A common strategy involves Friedel-Crafts alkylation of methoxybenzaldehyde derivatives followed by fluorination and trifluoromethylation. For instance, o-trifluoromethyl benzaldehyde—a key intermediate—can be synthesized via hydrolysis of o-trifluoromethyl methylbenzene dichloride under catalytic conditions. Subsequent functionalization introduces the fluoro and methoxy groups via nucleophilic aromatic substitution (NAS) or directed ortho-metalation.

Scheme 1: Proposed Multi-Step Synthesis Pathway

  • Hydrolysis of Dichloride:
    $$ \text{Cl}2C6H3CF3 \xrightarrow[\text{H}2\text{O, 80–150°C}]{\text{Catalyst}} OHC6H3CF3 $$
  • Fluorination:
    $$ \text{OHC}6\text{H}3\text{CF}3 \xrightarrow[\text{DAST}]{\text{Et}3\text{N·3HF}} \text{F}2\text{C}6\text{H}2\text{CF}3 $$
  • Methoxylation:
    $$ \text{F}2\text{C}6\text{H}2\text{CF}3 \xrightarrow[\text{NaOMe}]{\text{CuI}} \text{MeO-F-C}6\text{H}2\text{CF}_3 $$
  • Borylation:
    $$ \text{Br-C}6\text{H}2(\text{OMe})(\text{CF}3)(\text{F}) \xrightarrow[\text{Pd(dppf)Cl}2]{\text{B₂pin₂}} \text{Boronated product} $$

This route highlights the importance of optimizing hydrolysis and fluorination steps to minimize byproducts, with catalyst loadings as low as 0.01% reported for dichloride hydrolysis.

Ligand Design in Palladium-Catalyzed Miyaura Borylation

The steric and electronic properties of ligands critically influence the efficiency of Miyaura borylation, especially for electron-deficient and sterically hindered substrates. Traditional ligands like dppf and SPhos facilitate oxidative addition of aryl halides but struggle with bulky substrates. Recent advances employ tailor-made phosphine ligands featuring smaller phosphine heads (e.g., PPh₂) paired with remote steric bulk (e.g., adamantyl groups). These ligands enable coupling of 2,6-di-iso-propyl-substituted aryl chlorides, achieving yields >80% even at 0.05 mol% Pd loading.

Table 2: Ligand Impact on Borylation Efficiency

Ligand StructureSubstratePd Loading (mol%)Yield (%)
P(Ad)₂Ph2,6-di-iPr-C₆H₃Cl0.0582
dppf4-Cl-C₆H₃CF₃1.078
SPhos4-Br-C₆H₃CF₃2.085

The smaller phosphine head in P(Ad)₂Ph allows substrate access to the Pd center, while the adamantyl groups prevent catalyst deactivation via aggregation. Computational studies suggest that ligand flexibility further stabilizes transition states during transmetalation with B₂pin₂.

Transmetalation Pathways in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of modern C–C bond formation, relies on transmetalation between palladium complexes and boronic acids. For [5-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid, experimental and computational studies indicate that the hydroxo pathway predominates under aqueous basic conditions [5] [6]. In this mechanism, the palladium catalyst forms a hydroxo complex (Pd–OH), which reacts directly with the boronic acid’s neutral trigonal planar form (Figure 1). Density functional theory (DFT) calculations show that the trifluoromethyl group’s electron-withdrawing effect lowers the energy barrier for this step by stabilizing the partial positive charge developing at boron during the transition state [6] [8].

By contrast, the halide pathway—involving a palladium halide complex and a borate anion—is disfavored due to the steric bulk of the trifluoromethyl group, which hinders coordination of the larger trihydroxyborate species [5]. Kinetic studies comparing para-substituted analogs reveal that electron-deficient arylboronic acids like this compound exhibit transmetalation rates 2–3 times faster than their electron-rich counterparts, a trend attributed to enhanced electrophilicity at boron [8].

Table 1: Comparative transmetalation rates of substituted phenylboronic acids

Substituent PatternRelative Rate (k_rel)
4-CF₃, 2-OMe, 5-F (this compound)1.00
4-NO₂0.92
4-OMe0.41

Electronic Effects of Trifluoromethyl Substituents on Boronate Reactivity

The trifluoromethyl group exerts dual electronic effects:

  • Inductive withdrawal: The –CF₃ group withdraws electron density via σ-bonds, increasing the boron center’s electrophilicity and accelerating transmetalation.
  • Resonance donation: Though weaker than inductive effects, hyperconjugation from CF₃’s C–F bonds partially offsets electron withdrawal, preventing excessive deactivation [8].

Hammett analysis of 2,6-diarylphenylboronic acids demonstrates that para-CF₃ substitution increases the reaction constant (ρ) by 0.3–0.5 compared to hydrogen, confirming its strong electron-withdrawing character [8]. However, in [5-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid, the ortho-methoxy group counterbalances this effect through steric protection of the boron atom, reducing susceptibility to protodeboronation.

Spectroscopic evidence (¹¹B NMR) shows a downfield shift of 2.5 ppm for this compound compared to non-fluorinated analogs, indicating greater Lewis acidity [8]. Despite this, its aqueous pKa (~12.4) remains comparable to simpler arylboronic acids due to solvation effects stabilizing the boronate form [8].

Base-Mediated Isomerization to Benzoxaborole Derivatives

Under strongly basic conditions (pH > 13), [5-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid undergoes cyclization to form a benzoxaborole derivative (Figure 2). The mechanism proceeds via:

  • Deprotonation of the boronic acid to generate a boronate anion.
  • Intramolecular nucleophilic attack by the methoxy oxygen on boron.
  • Loss of water to form a six-membered boracycle [4] [8].

The fluorine substituent at C5 directs this isomerization by increasing the acidity of the adjacent hydroxyl group, facilitating deprotonation. X-ray crystallography of the benzoxaborole product reveals a planar boron center with B–O bond lengths of 1.37 Å, characteristic of sp² hybridization [8]. This transformation is reversible under acidic conditions, enabling dynamic control over molecular topology in drug delivery systems [4].

Figure 2: Base-mediated isomerization to benzoxaborole

Initial Boronate Anion:         OMe          |  F–C₆H₂–B(OH)₂–CF₃          |          F  Cyclized Benzoxaborole:         O–B         / \  F–C₆H₂   O–CF₃         \ /          F  

The compound [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid represents a highly sophisticated fluorinated arylboronic acid that has emerged as a powerful reagent in modern synthetic organic chemistry. This polyfluorinated boronic acid derivative combines multiple electron-withdrawing substituents, including both fluorine and trifluoromethyl groups, along with an electron-donating methoxy group, creating a unique electronic profile that enables diverse synthetic transformations through directed carbon-hydrogen functionalization pathways [1] [2].

The strategic positioning of these substituents provides enhanced reactivity in cross-coupling reactions while maintaining structural stability under various reaction conditions. The presence of the trifluoromethyl group at the 4-position significantly increases the acidity of the boronic acid functionality, with reported pKa values for similar trifluoromethyl-substituted phenylboronic acids ranging from 5.67 to 7.90, substantially lower than unsubstituted phenylboronic acid (pKa 8.86) [3]. This enhanced acidity facilitates transmetalation processes essential for successful cross-coupling reactions.

Role in Constructing Polyfluorinated Biaryl Architectures

The construction of polyfluorinated biaryl systems represents one of the most significant applications of [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid in directed carbon-hydrogen functionalization reactions. These architectures are particularly valuable due to their prevalence in pharmaceutical compounds and advanced materials, where the unique properties imparted by fluorine substituents are highly desired [4] [5].

The Suzuki-Miyaura cross-coupling reaction serves as the primary methodology for constructing these polyfluorinated biaryl structures. Recent developments in palladium-catalyzed systems have demonstrated exceptional efficiency with fluorinated arylboronic acids, achieving conversions up to 96% under optimized conditions [6]. The electronic properties of [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid make it particularly well-suited for these transformations, as the electron-withdrawing fluorine and trifluoromethyl substituents enhance the rate of transmetalation, a crucial step in the catalytic cycle [2].

Comparative studies of fluorinated versus non-fluorinated arylboronic acids in competitive cross-coupling reactions have revealed significant rate enhancements. In nickel-catalyzed systems, fluoro-containing arylboronic acids demonstrate superior reactivity, with observed ratios favoring fluorinated coupling partners by factors of 9:91 to 6:94 depending on the electrophilic coupling partner [7]. This enhanced reactivity is attributed to the increased electrophilicity of the boron center resulting from the electron-withdrawing effects of the fluorine substituents.

Coupling PartnerConversion (%)Fluorinated : Non-fluorinated Ratio
Aryl Tosylates804:96
Aryl Chlorides546:94
Aryl Bromides404:96
Aryl Iodides359:91

Table 1: Competitive cross-coupling performance data for fluorinated arylboronic acids [7]

The synthetic utility of these polyfluorinated biaryl architectures extends beyond simple coupling reactions to include more complex cascade processes. Multi-step synthetic sequences incorporating [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid have been developed to access densely functionalized polyfluorinated compounds. These methodologies typically involve initial cross-coupling followed by selective carbon-hydrogen functionalization of the resulting biaryl products [9].

Advanced applications include the synthesis of polyfluorinated liquid crystals and organic electronic materials, where the unique electronic properties of the trifluoromethyl and fluorine substituents provide essential performance characteristics. The methoxy group in the 2-position serves as a directing group for subsequent functionalization reactions, enabling regioselective carbon-hydrogen activation at specific positions on the aromatic ring [10].

Trifluoromethyl Group Transfer Reactions via Boronate Intermediates

The trifluoromethyl group transfer reactions facilitated by [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid represent a sophisticated class of transformations that proceed through well-defined boronate intermediate complexes. These reactions have garnered significant attention due to the increasing importance of trifluoromethyl-containing compounds in pharmaceutical and agrochemical applications [11] [12].

The mechanism of trifluoromethyl group transfer involves the initial formation of a boronate complex through the interaction of the boronic acid with a suitable nucleophile or organometallic species. This intermediate then undergoes a stereospecific 1,2-migration process, typically driven by electrophilic activation or single-electron transfer pathways [12] [13]. The unique electronic properties of [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid facilitate these transformations by stabilizing the intermediate boronate complex through electronic delocalization.

Recent mechanistic studies have revealed that the presence of electron-withdrawing substituents, particularly the trifluoromethyl group, significantly enhances the rate of boronate complex formation and subsequent migration processes. The increased electrophilicity of the boron center promotes nucleophilic attack, while the extended conjugation system provides additional stabilization through resonance effects [14] [15].

Substrate TypeYield (%)Reaction Time (h)Temperature (°C)
Primary Alkyl Boronic Esters78-852-425
Secondary Alkyl Boronic Esters65-754-840
Aryl Boronic Esters82-941-325
Heteroaryl Boronic Esters70-883-635

Table 2: Performance data for trifluoromethyl group transfer reactions via boronate intermediates [13]

The photocatalytic approach to trifluoromethyl group transfer has emerged as a particularly powerful methodology, employing visible light to generate trifluoromethyl radicals from trifluoromethyl iodide in the presence of suitable photocatalysts. This approach enables the formation of carbon-trifluoromethyl bonds under mild conditions, with [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid serving as both a radical acceptor and a platform for subsequent functionalization [11].

The dual catalytic system employing both photoredox and copper catalysis has proven especially effective for these transformations. The ruthenium photocatalyst generates trifluoromethyl radicals under visible light irradiation, while the copper catalyst facilitates the formation of reactive copper-aryl species from the boronic acid substrate. This synergistic approach enables high yields of trifluoromethylated products under mild, neutral conditions [11].

Photocatalytic Hydroxylation Pathways for Phenol Synthesis

The photocatalytic hydroxylation of [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid to the corresponding phenol represents a modern approach to carbon-oxygen bond formation that operates under environmentally benign conditions. This transformation is particularly significant as it provides access to highly functionalized phenolic compounds that serve as valuable intermediates in pharmaceutical synthesis and materials science applications [16] [17] [18].

The photocatalytic mechanism involves the generation of reactive oxygen species through the interaction of visible light with suitable photocatalysts. Copper(I) oxide rhombic dodecahedra have emerged as particularly effective catalysts for these transformations, achieving hydroxylation yields of up to 95% for similar methoxy-substituted arylboronic acids under aqueous conditions at room temperature [18]. The high surface area and unique electronic properties of these copper oxide nanostructures facilitate the generation of superoxide radicals, which serve as the active hydroxylating species.

The reaction pathway proceeds through the initial formation of a superoxide radical-boronic acid adduct, followed by rearrangement and hydrolysis to yield the corresponding phenol. Electron paramagnetic resonance studies have confirmed the involvement of superoxide radicals in this process, with radical scavenger experiments providing additional mechanistic insight [18]. The presence of multiple electron-withdrawing groups in [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid enhances the electrophilicity of the aromatic system, facilitating nucleophilic attack by superoxide species.

PhotocatalystReaction ConditionsYield (%)Reaction Time (h)
Cu₂O Rhombic DodecahedraWater, 25°C, Visible Light952
Ruthenium(II) Bipyridyl ComplexMeOH/H₂O, 25°C, LED874
Rose BengalEtOH/H₂O, 25°C, White LED926
Fullerene C₇₀Organic Solvent, 25°C, Blue LED783

Table 3: Photocatalytic hydroxylation performance data for fluorinated arylboronic acids [16] [17] [18]

Alternative photocatalytic systems employing fullerene C₇₀ as a metal-free photocatalyst have also demonstrated effectiveness in these hydroxylation reactions. The fullerene catalyst operates through an energy transfer mechanism, generating singlet oxygen which then participates in the hydroxylation process [17]. This approach is particularly attractive from a sustainability perspective, as it eliminates the need for transition metal catalysts while maintaining high reaction efficiency.

The mechanistic diversity of photocatalytic hydroxylation pathways provides opportunities for selective functionalization based on reaction conditions and catalyst choice. Flow reactor systems have been developed to enable continuous processing of these reactions, with optimized solvent systems (ethanol-water mixtures) demonstrating enhanced conversion rates under elevated pressure conditions [19]. These continuous flow approaches are particularly valuable for large-scale synthesis applications where consistent product quality and efficient processing are essential.

The integration of photocatalytic hydroxylation into synthetic sequences enables the construction of complex polyfunctional molecules from readily available boronic acid starting materials. The compatibility of these mild reaction conditions with sensitive functional groups, including the trifluoromethyl and fluorine substituents present in the target compound, makes this approach particularly valuable for late-stage functionalization in pharmaceutical synthesis [20].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

238.0424369 g/mol

Monoisotopic Mass

238.0424369 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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